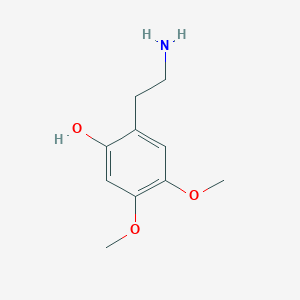

2-(2-Aminoethyl)-4,5-dimethoxyphenol

Description

2-(2-Aminoethyl)-4,5-dimethoxyphenol (C₁₀H₁₅NO₃) is a phenolic derivative characterized by a 4,5-dimethoxyphenyl core substituted with a 2-aminoethyl group. It has a molecular weight of 197.23 g/mol and a melting point of 123–126 °C . The compound is synthesized via sodium borohydride reduction of precursor quinone structures, yielding a 76% efficiency under optimized conditions . Key spectral data include NMR signals at δ 3.45 (aromatic protons), δ 6.20–6.24 (methoxy groups), and δ 6.95–7.34 (ethylamine chain), along with a mass spectrum showing prominent peaks at m/z 197 (M⁺) and 167 (base peak) .

Properties

IUPAC Name |

2-(2-aminoethyl)-4,5-dimethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-5-7(3-4-11)8(12)6-10(9)14-2/h5-6,12H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOZFAGGJKSWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492817 | |

| Record name | 2-(2-Aminoethyl)-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61177-92-2 | |

| Record name | 2-(2-Aminoethyl)-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-4,5-dimethoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4,5-dimethoxyphenol with 2-chloroethylamine under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 4,5-dimethoxyphenol and 2-chloroethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The 4,5-dimethoxyphenol is dissolved in a suitable solvent, such as ethanol or methanol. The base is added to the solution, followed by the slow addition of 2-chloroethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Workup: The reaction mixture is then neutralized, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-4,5-dimethoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones.

Reduction: Primary amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-4,5-dimethoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-4,5-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy groups can enhance its lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the 4,5-Dimethoxyphenyl Core

The 4,5-dimethoxyphenyl group is a common scaffold in bioactive molecules. Key derivatives and their distinctions are summarized below:

Structural Insights :

- Aminoethyl vs. Propenyl: The 2-aminoethyl group in the target compound introduces basicity and hydrogen-bonding capacity, contrasting with the hydrophobic propenyl group in methyl eugenol’s metabolite. This difference explains their divergent roles—aminoethyl derivatives are less volatile and may interact with biological targets via amine-mediated interactions, whereas propenyl derivatives act as volatile pheromone precursors .

- Ketone vs.

Aminoethyl-Substituted Phenolic Derivatives

Compounds with aminoethyl groups on phenolic cores exhibit varied pharmacological and physicochemical profiles:

Functional Group Impact :

- Methoxy Position: 4-(2-Aminoethyl)-2-methoxyphenol has a single methoxy group, reducing steric hindrance and altering electronic properties compared to the 4,5-dimethoxy analog. This may enhance reactivity but increase irritation risks (as evidenced by its GHS Category 2 classification).

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, dry ethanol, reflux | 76% | Solvent dryness critical |

| Hydrazine Hydrate | Hydrazine hydrate, ethanol | 26% | Byproduct formation |

What safety precautions are critical when handling this compound?

Methodological Answer:

The compound is classified as a skin/eye irritant (GHS Category 2/2A) and may cause organ toxicity (Category 3). Essential precautions include:

- PPE: Nitrile gloves, chemical goggles, and lab coats. Avoid contact lenses due to irritation risks .

- Ventilation: Use fume hoods with ≥1–2 m/s airflow to minimize inhalation exposure .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Prevent entry into waterways .

- First Aid: For eye exposure, irrigate with water for ≥15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

How can LC-MS/MS methods be validated for detecting this compound in biological matrices?

Methodological Answer:

LC-MS/MS is optimal due to high sensitivity (LOQ: 1.0–20.0 ng/mL). Key steps include:

Sample Preparation: Use protein precipitation (acetonitrile) for plasma or solid-phase extraction for urine.

Chromatography: C18 column with gradient elution (0.1% formic acid in water/acetonitrile).

Mass Spectrometry: ESI+ mode; monitor transitions (e.g., m/z 197 → 180 for quantification).

Validation: Assess linearity (R² ≥0.99), precision (CV <15%), and matrix effects via post-column infusion .

Q. Table 2: LC-MS/MS Parameters

| Parameter | Value/Description |

|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm |

| Ionization Mode | ESI+ |

| LOQ | 1.0 ng/mL (plasma) |

| Key Transition | m/z 197 → 180 |

How can researchers resolve discrepancies in spectroscopic data during compound characterization?

Methodological Answer:

Contradictions in NMR or mass spectra often arise from impurities or tautomerism. Strategies include:

- Multi-Technique Cross-Validation: Compare NMR (e.g., δ 3.45 ppm for aromatic protons) with high-resolution MS (observed m/z 197.1048 vs. calculated 197.1049) .

- Isolation of Byproducts: Use preparative HPLC to isolate minor components (e.g., ether byproducts from alternative solvents like TFE) and re-analyze .

- Computational Modeling: DFT calculations to predict NMR shifts or fragmentation patterns, aligning empirical data with theoretical models .

What strategies enhance the stability of this compound in solution?

Methodological Answer:

The compound’s phenolic group and amine moiety make it prone to oxidation. Stabilization methods include:

- Solvent Choice: Use degassed ethanol or DMF, which reduce oxidative degradation.

- Additives: Add 0.1% ascorbic acid as an antioxidant.

- Storage: Aliquot solutions under inert gas (N₂/Ar) at −20°C. Monitor stability via weekly LC-MS checks for degradation peaks (e.g., m/z 180, indicating deamination) .

What mechanistic insights explain reductive amination pathways for this compound?

Methodological Answer:

Reductive amination proceeds via an SN1-like mechanism. For example, HFIP solvent stabilizes carbocation intermediates, enabling nucleophilic attack by the amine group. Key steps:

Carbocation Formation: HFIP promotes dehydration of allylic alcohols, generating a resonance-stabilized carbocation.

Nucleophilic Attack: The amine group attacks the carbocation, forming a C–N bond.

Reduction: NaBH₄ reduces imine intermediates to secondary amines.

This pathway avoids Brønsted/Lewis acids, reducing waste and improving atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.